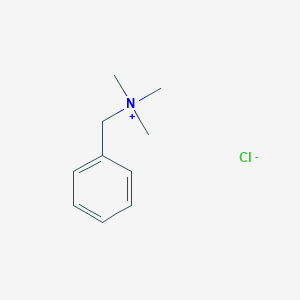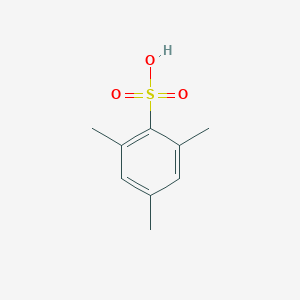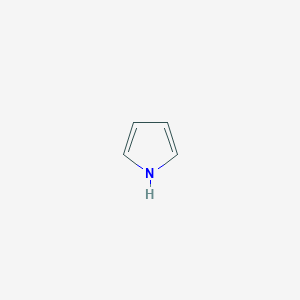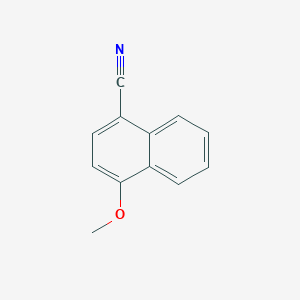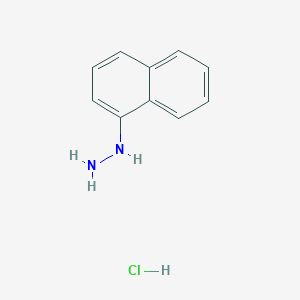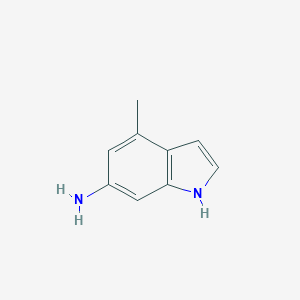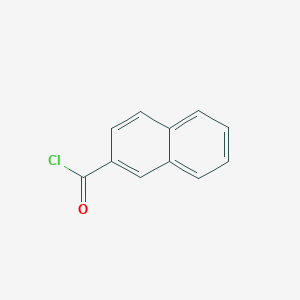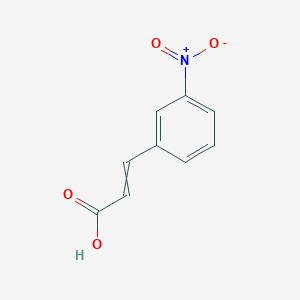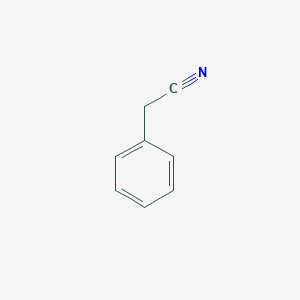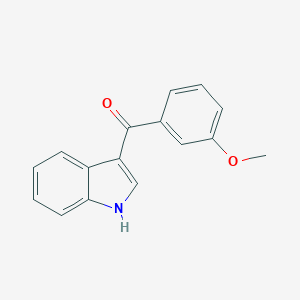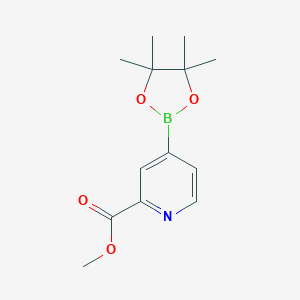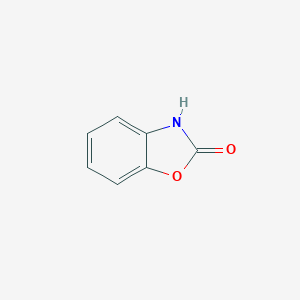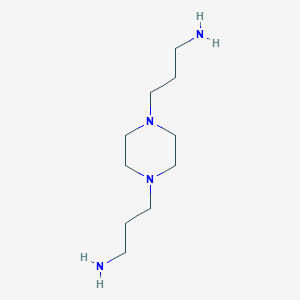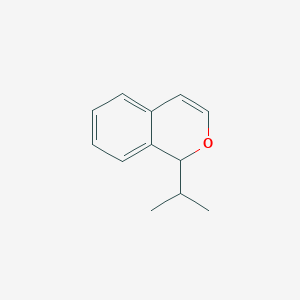
1-(Propan-2-yl)-1H-2-benzopyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Propan-2-yl)-1H-2-benzopyran, also known as ipriflavone, is a synthetic isoflavone that has been the subject of numerous studies due to its potential therapeutic effects. It was first synthesized in the 1960s and was later found to have bone-strengthening properties. Since then, it has been extensively studied for its potential use in treating osteoporosis and other bone-related disorders.
Mechanism Of Action
The exact mechanism of action of 1-(Propan-2-yl)-1H-2-benzopyran is not fully understood. However, it is believed to work by inhibiting the activity of osteoclasts, which are cells that break down bone tissue. Additionally, it may stimulate the activity of osteoblasts, which are cells that build new bone tissue.
Biochemical And Physiological Effects
Ipriflavone has been shown to have several biochemical and physiological effects. It has been found to increase bone mineral density and reduce the risk of fractures in postmenopausal women. Additionally, it has been shown to have anti-inflammatory and antioxidant properties and may have potential use in treating other conditions such as cardiovascular disease and cancer.
Advantages And Limitations For Lab Experiments
One advantage of using 1-(Propan-2-yl)-1H-2-benzopyran in lab experiments is that it has been extensively studied and its effects are well documented. Additionally, it is relatively easy to synthesize and is readily available. However, one limitation is that its exact mechanism of action is not fully understood, which may make it difficult to design experiments to study its effects.
Future Directions
There are several potential future directions for research on 1-(Propan-2-yl)-1H-2-benzopyran. One area of interest is its potential use in treating other conditions such as cardiovascular disease and cancer. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects or interactions with other medications. Finally, more studies are needed to determine the optimal dosage and duration of treatment for 1-(Propan-2-yl)-1H-2-benzopyran in various patient populations.
Synthesis Methods
Ipriflavone can be synthesized through several methods, including the reaction between 2-hydroxyacetophenone and isopropyl alcohol in the presence of a base such as potassium hydroxide. The resulting product is then treated with iodine to form the final compound.
Scientific Research Applications
Ipriflavone has been extensively studied for its potential therapeutic effects in treating osteoporosis. It has been shown to increase bone density and reduce the risk of fractures in postmenopausal women. Additionally, it has been found to have anti-inflammatory and antioxidant properties and may have potential use in treating other conditions such as cardiovascular disease and cancer.
properties
CAS RN |
130089-39-3 |
|---|---|
Product Name |
1-(Propan-2-yl)-1H-2-benzopyran |
Molecular Formula |
C12H14O |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
1-propan-2-yl-1H-isochromene |
InChI |
InChI=1S/C12H14O/c1-9(2)12-11-6-4-3-5-10(11)7-8-13-12/h3-9,12H,1-2H3 |
InChI Key |
SZIJFHJNEUTHHB-UHFFFAOYSA-N |
SMILES |
CC(C)C1C2=CC=CC=C2C=CO1 |
Canonical SMILES |
CC(C)C1C2=CC=CC=C2C=CO1 |
synonyms |
1H-2-Benzopyran,1-(1-methylethyl)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



